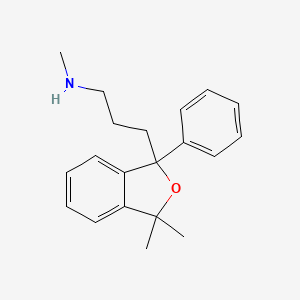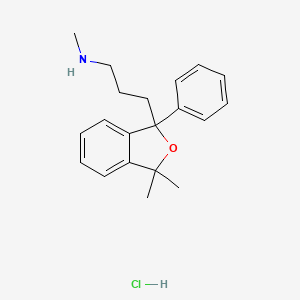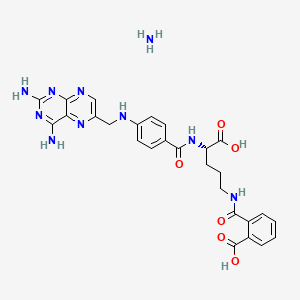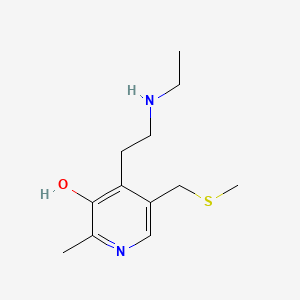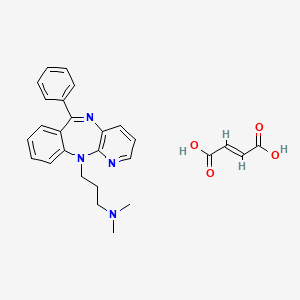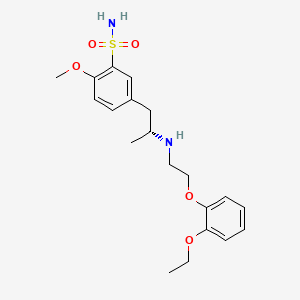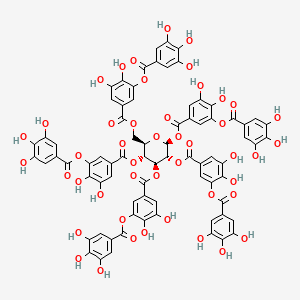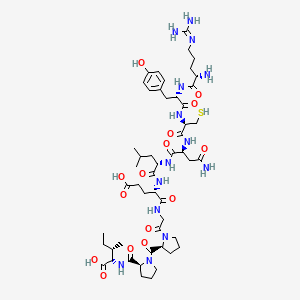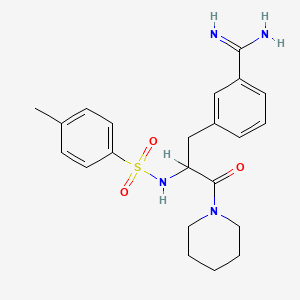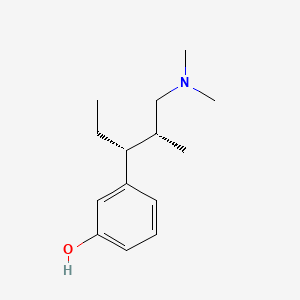
Ácido Tiol-PEG8
Descripción general
Descripción
Thiol-PEG8-acid is a PEG-based PROTAC linker . It contains a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .
Synthesis Analysis
Thiol-PEG8-acid can be synthesized as a derivative of polyethylene glycol (PEG). The formation of PEG derivatives has been confirmed with HPLC, 1H, and 13C NMR .Molecular Structure Analysis
The molecular formula of Thiol-PEG8-acid is C19H38O10S . Its molecular weight is 458.56 . The SMILES representation is O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCS .Chemical Reactions Analysis
Thiol-PEG8-acid, like other thiols, can participate in a variety of reactions. Thiol-X reactions are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon-sulfur bonds . The thiol group in Thiol-PEG8-acid can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces .Physical And Chemical Properties Analysis
Thiol-PEG8-acid has a molecular weight of 458.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . It has a rotatable bond count of 26 . Its exact mass is 458.21856858 g/mol . Its topological polar surface area is 112 Ų .Aplicaciones Científicas De Investigación
Desarrollo de fármacos: Síntesis de PROTAC
Ácido Tiol-PEG8: se utiliza como un enlazador PROTAC en el desarrollo de fármacos . Los PROTAC (quimeras de direccionamiento a proteólisis) son moléculas diseñadas para degradar proteínas específicas dentro de las células. Funcionan uniendo una ligasa de ubiquitina E3 a la proteína diana, lo que lleva a su ubiquitinación y posterior degradación por el proteosoma . El grupo tiol en el ácido Tiol-PEG8 permite la unión de varios ligandos, lo que lo convierte en un componente crítico en la síntesis de moléculas PROTAC.
Bioconjugación: PEGilación de proteínas
En la bioconjugación, el ácido Tiol-PEG8 se utiliza para la PEGilación, que es el proceso de unir cadenas de polietilenglicol (PEG) a moléculas, particularmente proteínas . La PEGilación puede mejorar las propiedades terapéuticas de las proteínas, como el aumento de la solubilidad, la reducción de la inmunogenicidad y la mejora de la estabilidad . El grupo tiol proporciona un sitio reactivo para la conjugación, lo que permite la modificación dirigida de las proteínas.
Modificación de superficies: Aplicaciones biotecnológicas
El grupo tiol del ácido Tiol-PEG8 puede unirse fácilmente a varias superficies, lo que lo hace ideal para modificaciones de superficies en biotecnología y ciencia de materiales. Se puede utilizar para modificar las superficies de nanopartículas, puntos cuánticos y otros materiales para mejorar su biocompatibilidad, reducir la unión no específica y proporcionar un grupo funcional para una mayor bioconjugación.
Investigación diagnóstica: Inmovilización de biomoléculas
En la investigación diagnóstica, el ácido Tiol-PEG8 se utiliza para inmovilizar biomoléculas en superficies de sensores. El espaciador PEG reduce la impedancia estérica y mantiene la actividad de las moléculas inmovilizadas, lo cual es crucial para la sensibilidad y especificidad de los biosensores .
Síntesis química: Compuesto intermedio
El ácido Tiol-PEG8 sirve como un compuesto intermedio en la síntesis química. Su espaciador PEG se puede utilizar para introducir distancia o flexibilidad entre grupos funcionales en una molécula sintetizada, lo que puede ser importante para la función de la molécula o la interacción con otras moléculas .
Formulación farmacéutica: Mejora de la solubilidad
La parte PEG en el ácido Tiol-PEG8 es conocida por mejorar la solubilidad en agua de los compuestos farmacéuticos. Esta propiedad es particularmente útil en la formulación de fármacos que son poco solubles en agua, mejorando así su biodisponibilidad .
Nanotecnología: Funcionalización de nanopartículas
En nanotecnología, el ácido Tiol-PEG8 se utiliza para funcionalizar la superficie de nanopartículas. Esta funcionalización puede proporcionar una característica de 'sigilo' a las nanopartículas, ayudándolas a evadir el sistema inmunológico y aumentar el tiempo de circulación en el cuerpo.
Herramientas de investigación: Creación de reactivos personalizados
Los investigadores utilizan el ácido Tiol-PEG8 para crear reactivos personalizados para necesidades experimentales específicas. El grupo tiol modificable y el espaciador PEG del compuesto permiten el diseño de reactivos con propiedades deseadas, como afinidad de unión específica o solubilidad .
Mecanismo De Acción
Target of Action
Thiol-PEG8-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Thiol-PEG8-acid, as a part of a PROTAC molecule, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a complex that degrades proteins, leading to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Thiol-PEG8-acid, via PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The pegylation of therapeutic molecules, such as in the case of thiol-peg8-acid being part of a protac, is known to improve the pharmacokinetic properties of the molecule . PEGylation can increase solubility, prolong circulation time in the body, and decrease immunogenicity .
Result of Action
The primary result of the action of Thiol-PEG8-acid, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can be beneficial in cases where the target protein is contributing to disease pathology .
Action Environment
The action of Thiol-PEG8-acid, as part of a PROTAC, can be influenced by various environmental factors. For instance, the presence of the target protein and the E3 ligase in the same cellular compartment is necessary for the PROTAC to function . Additionally, the intracellular concentration of ubiquitin and the activity of the proteasome can also influence the efficacy of the PROTAC .
Direcciones Futuras
Thiol-PEG8-acid, as a PEG-based PROTAC linker, has potential applications in the development of new treatments. The field of peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Hydrogels, which can embed biologically active agents in their water-swollen network, are also a promising area for the application of Thiol-PEG8-acid .
Análisis Bioquímico
Biochemical Properties
Thiol-PEG8-acid interacts with various biomolecules in the process of PROTAC formation . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Cellular Effects
Thiol-PEG8-acid, as a component of PROTACs, influences cellular function by selectively degrading target proteins . This is achieved by exploiting the intracellular ubiquitin-proteasome system . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely dependent on the specific target protein of the PROTAC.
Molecular Mechanism
The mechanism of action of Thiol-PEG8-acid is primarily through its role in PROTACs . PROTACs contain two different ligands connected by a linker like Thiol-PEG8-acid; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This arrangement allows the PROTAC to bring the target protein and E3 ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
Thiol-PEG8-acid is involved in the metabolic pathway of PROTAC formation . It does not interact with enzymes or cofactors in this process, but rather with the functional groups of other molecules as described in the biochemical properties section.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJRDAORYSCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584840 | |
| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866889-02-3 | |
| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



